(1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro-
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Overview
Description
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is a chlorinated derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields. Its molecular formula is C12H5Cl5O, and it has a molecular weight of 326.433 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of (1,1’-Biphenyl)-4-ol using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic chlorination in a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The use of solvents like carbon tetrachloride or chloroform can also aid in the chlorination process .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated biphenyls .
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on biphenyls and their reactivity.
Biology: Research on its toxicity and environmental impact is crucial for understanding the behavior of chlorinated biphenyls in ecosystems.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- involves its interaction with biological molecules. It can bind to receptors and enzymes, disrupting normal cellular functions. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-ol, 2,2’,4’,5,5’-pentachloro-: Another chlorinated biphenyl with similar properties but different chlorine substitution patterns.
(1,1’-Biphenyl)-4-ol, 2,2’,3’,4’,5’-pentachloro-: Differing in the positions of chlorine atoms, affecting its reactivity and toxicity.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated biphenyls .
Properties
CAS No. |
149111-99-9 |
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Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dichloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-7(14)11(8(15)2-5)12-9(16)3-6(18)4-10(12)17/h1-4,18H |
InChI Key |
RZLUZWTWKRJNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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